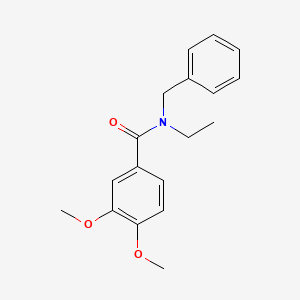![molecular formula C18H21N3OS B5868404 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isonicotinoyl-4-[4-(methylthio)benzyl]piperazine (INMBP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INMBP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities such as anticancer, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine is not fully understood. However, it has been proposed that 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and proliferation. Furthermore, 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine is also soluble in various solvents, making it easy to handle in lab experiments. However, one limitation of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine is its low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine. One area of research could be the development of novel formulations of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine that enhance its bioavailability and efficacy. Another area of research could be the investigation of the potential synergistic effects of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine with other anticancer agents. Furthermore, the development of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine derivatives with improved pharmacological properties could also be an area of future research.
Méthodes De Synthèse
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine can be synthesized using a multistep synthetic route. The first step involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. The resulting compound is then reacted with 4-(methylthio)benzylamine in the presence of triethylamine to obtain the intermediate product. The final step involves the cyclization of the intermediate compound using piperazine in the presence of acetic acid to yield 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine.
Applications De Recherche Scientifique
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has also been shown to possess antifungal activity against Candida albicans and antiviral activity against hepatitis C virus. Furthermore, 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been found to exhibit antioxidant activity and has potential applications in the treatment of oxidative stress-related disorders.
Propriétés
IUPAC Name |
[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-23-17-4-2-15(3-5-17)14-20-10-12-21(13-11-20)18(22)16-6-8-19-9-7-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYWMLNHNVFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)


![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)
![ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)
![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)

